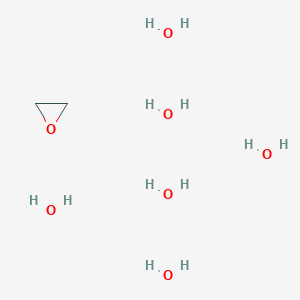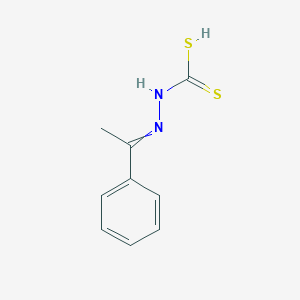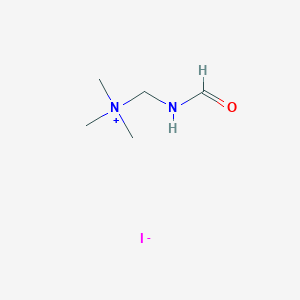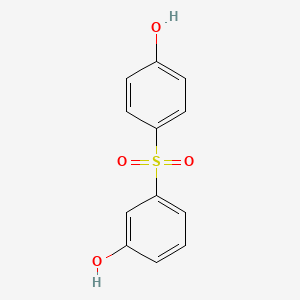
3-(4-Hydroxybenzene-1-sulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxybenzene-1-sulfonyl)phenol is an organic compound that belongs to the class of phenolic sulfonyl compounds. It features a benzene ring substituted with a hydroxyl group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenol, where phenol reacts with sulfuric acid to form phenol sulfonic acid. This intermediate can then undergo further reactions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of phenolic sulfonyl compounds often involves the use of high-temperature and high-pressure conditions to ensure efficient reactions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxybenzene-1-sulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to form sulfinic acids.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and related derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxybenzene-1-sulfonyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The sulfonyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the benzene ring.
Sulfanilic Acid: Contains a sulfonyl group but lacks the hydroxyl group.
4-Hydroxybenzenesulfonic Acid: Similar structure but with different substitution patterns.
Uniqueness
3-(4-Hydroxybenzene-1-sulfonyl)phenol is unique due to the presence of both hydroxyl and sulfonyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
52714-79-1 |
|---|---|
Molekularformel |
C12H10O4S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8,13-14H |
InChI-Schlüssel |
PIHLFGWBXVQGGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
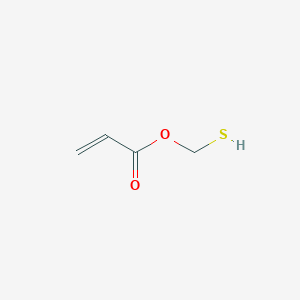
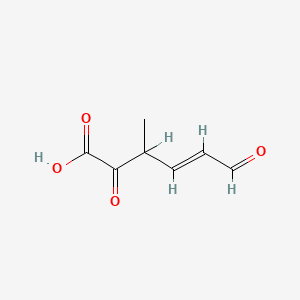

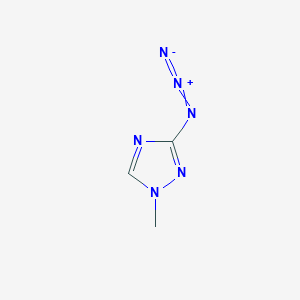
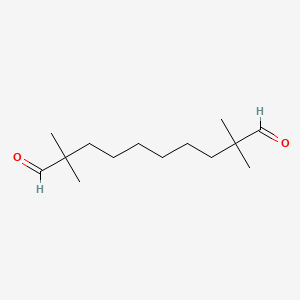

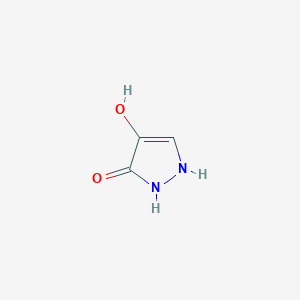

![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
